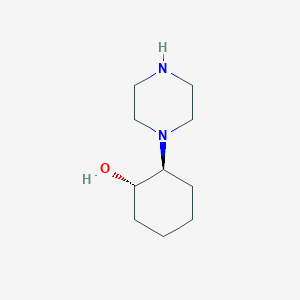
(1S,2S)-2-Piperazin-1-yl-cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-Piperazin-1-yl-cyclohexanol, also known as PPC, is a cyclic secondary amine that has a wide range of applications in the fields of chemical synthesis, scientific research, and biochemistry. PPC has the ability to form strong hydrogen bonds and is characterized by its low toxicity, low odor, and high solubility in water. PPC is a versatile compound that is used in a variety of chemical reactions and scientific research applications, and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Study
- Spectral and Structural Analysis : A study involved the synthesis of a new cadmium salt derived from a reaction involving 2-(piperazin-1-yl)ethanol and cyclohexene oxide, resulting in a compound with significant structural insights. This compound was characterized using elemental analysis, FT-IR and Raman spectroscopy, and single-crystal X-ray diffraction, highlighting its potential for further exploration in materials science and coordination chemistry (Hakimi et al., 2013).
Medicinal Chemistry and Biological Activity
Antibacterial and Antifungal Properties : Derivatives of (1S,2S)-2-Piperazin-1-yl-cyclohexanol have been synthesized and evaluated for their antibacterial and antifungal activities. These studies show that certain derivatives exhibit moderate activity against both Gram-positive and Gram-negative bacteria as well as fungi, indicating their potential as leads for the development of new antimicrobial agents (Roshan, 2018).
Anti-Cancer Activity : A heterocyclic compound synthesized from derivatives of (1S,2S)-2-Piperazin-1-yl-cyclohexanol was evaluated for its anti-bone cancer activity. The compound demonstrated significant cytotoxicity against human bone cancer cell lines, suggesting its potential for further investigation as a therapeutic agent in oncology (Lv et al., 2019).
Chemical Synthesis and Catalysis
- Coordination Chemistry and Catalysis : The compound and its derivatives have been utilized in the synthesis of complex structures, including metal-organic frameworks (MOFs) and silsesquioxanes. These studies explore the coordination affinity of these compounds toward various metal ions and their application in catalytic oxidation reactions, demonstrating their versatility in synthetic chemistry and potential industrial applications (Astakhov et al., 2020).
Propiedades
IUPAC Name |
(1S,2S)-2-piperazin-1-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h9-11,13H,1-8H2/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHUZPOZJAVZIW-UWVGGRQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCNCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N2CCNCC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601270674 |
Source


|
| Record name | rel-(1R,2R)-2-(1-Piperazinyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-Piperazin-1-yl-cyclohexanol | |
CAS RN |
936940-36-2 |
Source


|
| Record name | rel-(1R,2R)-2-(1-Piperazinyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2R)-2-(1-Piperazinyl)cyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601270674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

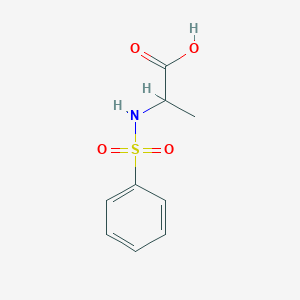
![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1311434.png)
![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1311436.png)
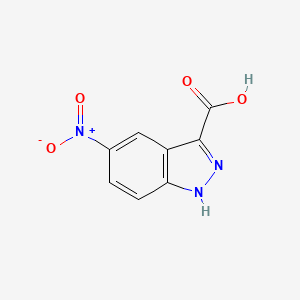
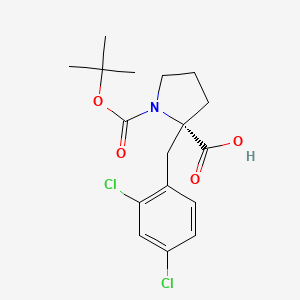
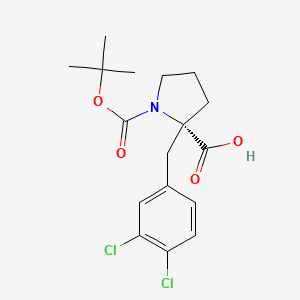
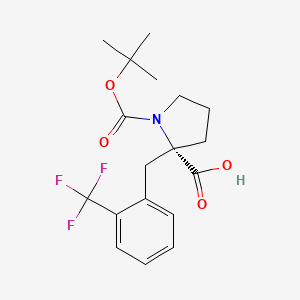
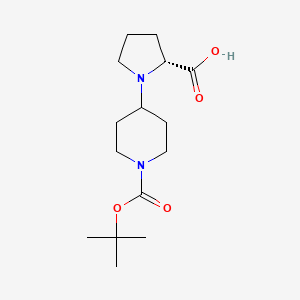
![5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1311445.png)
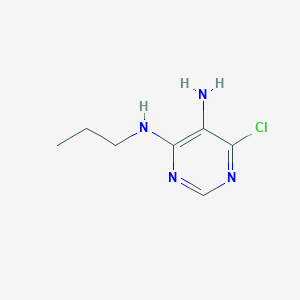
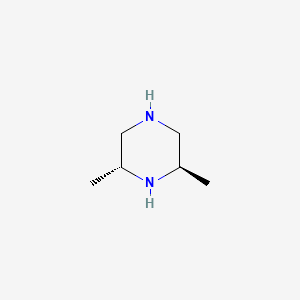
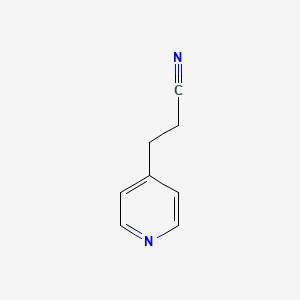

![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile](/img/structure/B1311460.png)